Cas no 669726-49-2 (6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid)
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(o-tolyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
- AC1MYBN1
- ALBB-000588
- BBL017405
- CTK5C5476
- MolPort-001-635-582
- STK446075
- SureCN5526710
- MFCD03420099
- AKOS003325947
- CS-0317358
- VS-06130
- SB68758
- 6-Chloro-2-(o-tolyl)quinoline-4-carboxylicacid
- DTXSID70397373
- 669726-49-2
- SCHEMBL5526710
- 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid
-
- MDL: MFCD03420099
- Inchi: 1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21)
- InChI Key: XJIIWWXZEKPFPP-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(=O)O)=CC(C1C=CC=CC=1C)=N2
Computed Properties
- Exact Mass: 297.05600
- Monoisotopic Mass: 297.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2A^2
- XLogP3: 4.4
Experimental Properties
- Density: 1.336
- Boiling Point: 474.8°C at 760 mmHg
- Flash Point: 240.9°C
- Refractive Index: 1.672
- PSA: 50.19000
- LogP: 4.56180
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C387268-50mg |
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid |
669726-49-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C387268-100mg |
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid |
669726-49-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C387268-500mg |
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid |
669726-49-2 | 500mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM112947-5g |
6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid |
669726-49-2 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112947-10g |
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$720 | 2021-08-06 | |
| Chemenu | CM112947-1g |
6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid |
669726-49-2 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB214316-1 g |
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, 95%; . |
669726-49-2 | 95% | 1g |
€239.00 | 2023-05-06 | |
| abcr | AB214316-5 g |
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, 95%; . |
669726-49-2 | 95% | 5g |
€656.50 | 2023-05-06 | |
| abcr | AB214316-10 g |
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, 95%; . |
669726-49-2 | 95% | 10g |
€1074.00 | 2023-05-06 | |
| eNovation Chemicals LLC | Y1246092-5g |
6-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXYLIC ACID |
669726-49-2 | 95% | 5g |
$930 | 2024-06-07 |
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid Suppliers
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid
Introduction to 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid (CAS No. 669726-49-2) and Its Emerging Applications in Chemical Biology
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid, identified by the chemical identifier CAS No. 669726-49-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid, particularly the presence of a chloro substituent and a methylphenyl group, contribute to its unique chemical properties and potential biological functions.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, derivatives of quinoline have been instrumental in the treatment of malaria, with chloroquine being one of the most famous examples. The introduction of functional groups such as chlorine and methylphenyl in 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid enhances its reactivity and binding affinity, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focused on quinoline derivatives due to their potential applications in targeting various diseases, including cancer, infectious diseases, and neurological disorders. The 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid molecule has been studied for its ability to interact with biological targets such as enzymes and receptors. Its structural motif is particularly interesting because it can be modified to develop novel compounds with enhanced pharmacological properties.
One of the key areas of interest in the study of 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid is its potential as an anti-cancer agent. Quinoline derivatives have shown promise in inhibiting the growth of tumor cells by targeting key molecular pathways involved in cancer progression. The chloro and methylphenyl substituents in this compound may play a crucial role in modulating its interaction with cancer-related proteins, thereby potentially leading to the development of new anti-cancer therapies.
Furthermore, the compound has been explored for its antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, there is a critical need for novel antimicrobial agents. Quinoline derivatives have demonstrated efficacy against a wide range of bacterial and viral pathogens. The structural features of 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid make it a candidate for designing molecules that can disrupt microbial infections by interfering with essential cellular processes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid with greater accuracy. Molecular docking studies have been used to evaluate how this compound interacts with target proteins, providing insights into its potential mechanisms of action. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtual before conducting expensive wet-lab experiments.
The synthesis of 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid has also been optimized to improve yield and purity. Modern synthetic methodologies have allowed for the efficient preparation of this compound, making it more accessible for further biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups into the quinoline core, ensuring high selectivity and efficiency.
In conclusion, 6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid (CAS No. 669726-49-2) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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